2,5-Dimethyl-1,4-thiazine-4-carbaldehyde
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Overview
Description
2,5-Dimethyl-1,4-thiazine-4-carbaldehyde is a heterocyclic organic compound that features a thiazine ring with two methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,5-Dimethyl-1,4-thiazine-4-carboxylic acid.
Reduction: 2,5-Dimethyl-1,4-thiazine-4-methanol.
Substitution: Various substituted thiazine derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-1,4-thiazine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazine ring’s aromaticity and electron distribution also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Thiazole: A five-membered ring with sulfur and nitrogen atoms.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom.
Uniqueness: 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity compared to other thiazine derivatives.
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2,5-dimethyl-1,4-thiazine-4-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-6-4-10-7(2)3-8(6)5-9/h3-5H,1-2H3 |
InChI Key |
AROSSROMPZTDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=CS1)C)C=O |
Origin of Product |
United States |
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